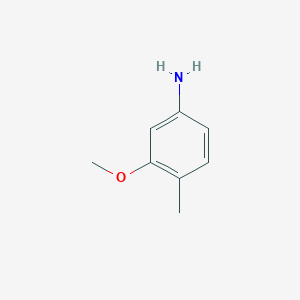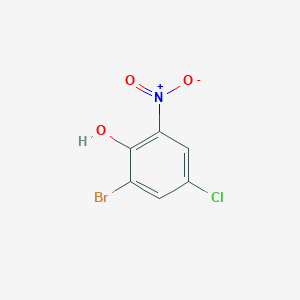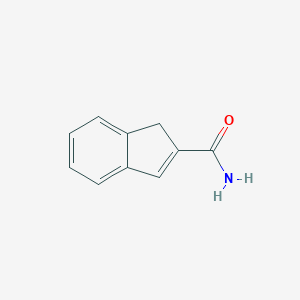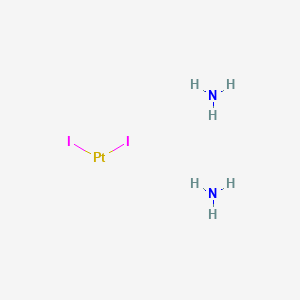![molecular formula C10H12N2 B097574 2,3,7-Trimethylpyrazolo[1,5-a]pyridine CAS No. 17408-34-3](/img/structure/B97574.png)
2,3,7-Trimethylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7-Trimethylpyrazolo[1,5-a]pyridine, also known as TMP or Selurampanel, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor found in the central nervous system. The AMPA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. In
Mécanisme D'action
2,3,7-Trimethylpyrazolo[1,5-a]pyridine acts as a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. By blocking the AMPA receptor, 2,3,7-Trimethylpyrazolo[1,5-a]pyridine reduces the excitability of neurons and decreases the release of neurotransmitters. This mechanism of action has been shown to be effective in reducing seizures and protecting against neuronal damage in animal models of neurological disorders.
Effets Biochimiques Et Physiologiques
2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been shown to reduce the release of inflammatory cytokines, which are involved in the pathogenesis of a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its high degree of selectivity for the AMPA receptor. This selectivity reduces the risk of side effects and makes it a promising candidate for therapeutic applications. However, one of the limitations of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its poor solubility in water, which can make it difficult to administer in clinical settings.
Orientations Futures
There are a number of future directions for research on 2,3,7-Trimethylpyrazolo[1,5-a]pyridine. One area of interest is the development of more effective methods for administering 2,3,7-Trimethylpyrazolo[1,5-a]pyridine, such as the use of prodrugs or nanoparticles. Another area of interest is the development of more selective AMPA receptor antagonists, which could have fewer side effects and greater therapeutic potential. Additionally, there is interest in studying the long-term effects of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine on neuronal function and plasticity, as well as its potential role in treating other neurological disorders.
Méthodes De Synthèse
2,3,7-Trimethylpyrazolo[1,5-a]pyridine can be synthesized using a variety of methods, including the reaction of 2,3,7-trimethylpyrazolo[1,5-a]pyridine-5-carboxylic acid with thionyl chloride, followed by treatment with ammonia. This method yields 2,3,7-Trimethylpyrazolo[1,5-a]pyridine with a high degree of purity and is suitable for large-scale production.
Applications De Recherche Scientifique
2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in treating a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been studied for its potential role in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Numéro CAS |
17408-34-3 |
|---|---|
Nom du produit |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2,3,7-trimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-10-8(2)9(3)11-12(7)10/h4-6H,1-3H3 |
Clé InChI |
YXIVRPQGQPWPMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C)C |
SMILES canonique |
CC1=CC=CC2=C(C(=NN12)C)C |
Synonymes |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)









